molecular formula C26H26N4OS2 B389060 13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B389060
M. Wt: 474.6g/mol
InChI Key: TWARSUXHPCHVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final steps involve the addition of the amino and carbonitrile groups under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Compared to other similar compounds, 8-amino-2,2-dimethyl-4-oxo-5-(2-thienyl)-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:

  • Thieno[3,2-d]pyrimidine derivatives
  • Cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall biological activity .

Properties

Molecular Formula

C26H26N4OS2

Molecular Weight

474.6g/mol

IUPAC Name

13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C26H26N4OS2/c1-26(2)11-16-22(17(31)12-26)20(19-9-6-10-32-19)15(13-27)24-29-23(28)21-14-7-4-3-5-8-18(14)33-25(21)30(16)24/h6,9-10,20H,3-5,7-8,11-12H2,1-2H3,(H2,28,29)

InChI Key

TWARSUXHPCHVJJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=CC=CS6)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=N3)N)C#N)C6=CC=CS6)C(=O)C1)C

Origin of Product

United States

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